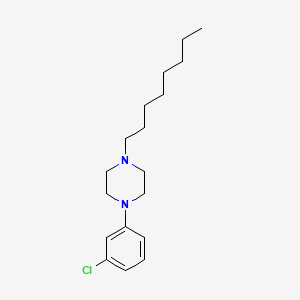![molecular formula C8H10ClN5O2 B14270190 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine CAS No. 131748-47-5](/img/structure/B14270190.png)
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine is a chemical compound known for its significant applications in various fields, particularly in agriculture as an insecticide. This compound is a member of the neonicotinoid family, which is known for its effectiveness in pest control by targeting the nervous system of insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine typically involves the reaction of 6-chloropyridine-3-methanol with 2-methyl-3-nitroguanidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine undergoes various chemical reactions, including:
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: The major product is 1-[(6-aminopyridin-3-yl)methyl]-2-methyl-3-nitroguanidine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Widely used in agriculture as an effective insecticide.
Mécanisme D'action
The compound exerts its effects by targeting the nicotinic acetylcholine receptors in the nervous system of insects. By binding to these receptors, it disrupts normal neural transmission, leading to paralysis and eventual death of the insect . This mechanism is similar to that of other neonicotinoids, making it highly effective in pest control.
Comparaison Avec Des Composés Similaires
- Imidacloprid
- Thiacloprid
- Acetamiprid
Comparison: 1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine is unique due to its specific structure, which provides a balance between potency and selectivity. Compared to imidacloprid and thiacloprid, it has a different substitution pattern on the pyridine ring, which can influence its binding affinity and effectiveness . Acetamiprid, on the other hand, has a different functional group, which affects its overall activity and degradation pathway .
Propriétés
Numéro CAS |
131748-47-5 |
|---|---|
Formule moléculaire |
C8H10ClN5O2 |
Poids moléculaire |
243.65 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine |
InChI |
InChI=1S/C8H10ClN5O2/c1-10-8(13-14(15)16)12-5-6-2-3-7(9)11-4-6/h2-4H,5H2,1H3,(H2,10,12,13) |
Clé InChI |
SWHRDLPFZQFSLS-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NCC1=CN=C(C=C1)Cl)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


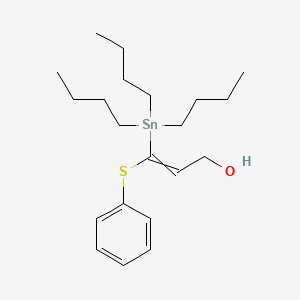
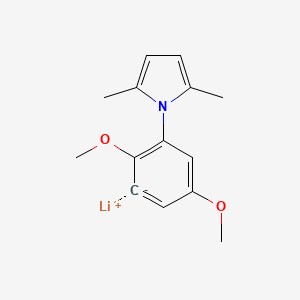
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
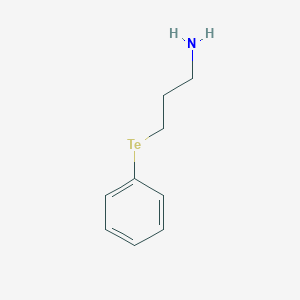

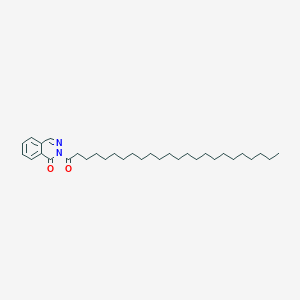

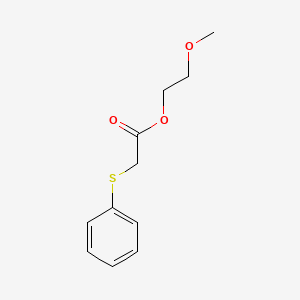
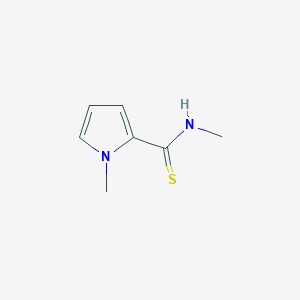
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
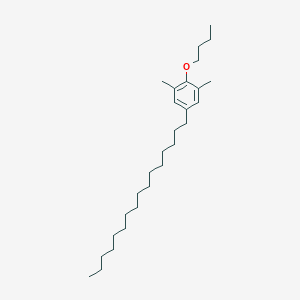
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
methyl carbonate](/img/structure/B14270203.png)
